1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrrolidine ring with a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydroisoquinoline core is replaced by a pyrrolidine moiety.
Addition of the Propyl Group: The propyl group can be added through an alkylation reaction, using a propyl halide and a strong base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of antidepressants and other central nervous system (CNS) active drugs.
Biological Studies: Researchers investigate its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets in the CNS. It is believed to modulate the activity of neurotransmitter systems, such as serotonin and dopamine, by binding to their respective receptors or inhibiting their reuptake. This modulation can lead to altered neurotransmitter levels and improved mood or cognitive function.
Comparison with Similar Compounds
1-Propyl-3-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared to other similar compounds, such as:
1-Methyl-3-pyrrolidinol: This compound shares the pyrrolidine ring but lacks the tetrahydroisoquinoline core.
Tricyclic Antidepressants (TCAs): These compounds also target neurotransmitter systems but have a different core structure and mechanism of action.
The uniqueness of this compound lies in its combined structural features, which may offer distinct pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C17H23N3 |
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Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-propyl-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H23N3/c1-2-7-16-14-9-4-3-8-13(14)15(12-18)17(19-16)20-10-5-6-11-20/h2-11H2,1H3 |
InChI Key |
RSPZWQZHEXADLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCC3 |
Origin of Product |
United States |
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